p-Tolyl disulfide

Description

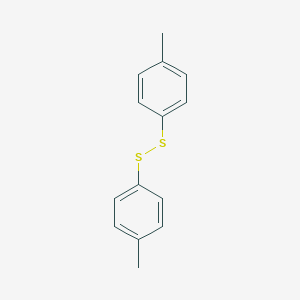

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(4-methylphenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOVOULUMXXLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021852 | |

| Record name | bis(4-Methylphenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow powder and chunks with a stench; [Acros Organics MSDS] | |

| Record name | p-Tolyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-19-5 | |

| Record name | p-Tolyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-4-tolyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(4-methylphenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(4-Methylphenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-4-tolyl disulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T434M5FP76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of p-Tolyl Disulfide from p-Toluene Sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of p-tolyl disulfide from p-toluene sulfonyl chloride. The document outlines a detailed experimental protocol, presents key quantitative data in a clear, tabular format, and includes diagrams to illustrate the reaction pathway and experimental workflow for enhanced comprehension.

Introduction

This compound is an organosulfur compound with applications in organic synthesis and materials science.[1] It is characterized by a disulfide bond linking two p-tolyl groups.[1] The synthesis of this compound from p-toluene sulfonyl chloride is a common laboratory procedure involving the reduction of the sulfonyl chloride. This guide focuses on a specific, high-yield method for this transformation.

Reaction Mechanism and Pathway

The synthesis proceeds via the reduction of p-toluene sulfonyl chloride. While a detailed mechanistic study is not provided in the cited literature, the overall transformation involves the reduction of the sulfur center from a +6 oxidation state in the sulfonyl chloride to a -1 oxidation state in the disulfide. The reaction described in this guide utilizes sodium iodide and sodium bisulfite to achieve this reduction.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is adapted from a literature procedure and provides a step-by-step guide for the synthesis of this compound.[2]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Toluene sulfonyl chloride | 190.65 | 19 g | 0.1 |

| Acetic acid | 60.05 | 100 ml | - |

| Sodium iodide | 149.89 | 1.5 g | 0.01 |

| 30% Sodium bisulfite solution | - | As needed | - |

| 20% Sodium hydroxide (B78521) solution | - | As needed | - |

| n-Hexane | - | 240 ml (3 x 80 ml) | - |

| Anhydrous sodium sulfate | - | As needed | - |

| Water | - | 50 ml | - |

3.2. Procedure

-

Dissolution: Dissolve 19 g (0.1 mole) of p-toluene sulfonyl chloride in 100 ml of acetic acid in a suitable reaction vessel.[2]

-

Addition of Catalyst: Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir until the sodium iodide is completely dissolved (approximately 5 minutes). The reaction mixture will turn dark brown.[2]

-

Reduction: Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to a point where the iodine color of the mixture just disappears.[2]

-

Heating: During the dropwise addition, raise the temperature of the mixture to 60°C over a period of about 30 minutes.[2]

-

Reaction Completion: Continue the reaction at 60°C until the color of iodine no longer appears.[2]

-

Work-up:

-

Isolation and Purification:

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis.

| Parameter | Value | Reference |

| Yield | 11.9 g (97%) | [2] |

| Melting Point | 43-45°C | [2] |

| Appearance | Colorless to light yellow crystalline solid | [3][4] |

| Molecular Formula | C₁₄H₁₄S₂ | [3] |

| Molecular Weight | 246.39 g/mol |

Safety and Handling

This compound may cause skin, eye, and respiratory system irritation.[3] It is flammable and may emit toxic fumes upon heating.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed a high-yield and straightforward method for the synthesis of this compound from p-toluene sulfonyl chloride. The provided experimental protocol, along with the workflow and data summary, offers a comprehensive resource for researchers in organic synthesis and drug development. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

p-Tolyl Disulfide: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂. It is characterized by a disulfide bond linking two p-tolyl groups. This compound serves as a key intermediate and reagent in organic synthesis and holds relevance in various fields of chemical and pharmaceutical research. This technical guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its synthesis, and an exploration of its chemical reactivity and stability.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄S₂ | [1][2][3] |

| Molecular Weight | 246.39 g/mol | [1][2][3] |

| Appearance | White to light yellow or orange-green crystalline solid/powder | [1] |

| Melting Point | 43-46 °C | |

| Boiling Point | 210-215 °C | [2] |

| Flash Point | 113 °C (closed cup) | |

| Density | 1.068 g/cm³ at 111.0 °C | [2] |

| Solubility | Moderately soluble in organic solvents, insoluble in water. | [1] |

Spectroscopic Data

| Spectrum Type | Key Data/Observations | Source |

| ¹H NMR | Spectra available, showing characteristic peaks for the tolyl protons. | [4][5] |

| ¹³C NMR | Spectra available, confirming the carbon framework of the molecule. | [6] |

| Mass Spectrometry | Mass spectra (GC-MS) are available for analysis. | [7] |

| FT-IR Spectroscopy | Infrared spectra are available for vibrational mode analysis. | [8] |

| UV-Vis Spectroscopy | UV-Vis spectral data is available. | [9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of p-toluenesulfonyl chloride. The following protocol is adapted from established synthetic procedures.

Materials:

-

p-Toluene sulfonyl chloride

-

Acetic acid

-

Sodium iodide

-

30% Sodium bisulfite solution

-

20% Sodium hydroxide (B78521) solution

-

n-Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 19 g (0.1 mole) of p-toluene sulfonyl chloride in 100 ml of acetic acid.

-

Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir until completely dissolved (approximately 5 minutes). The solution will turn dark brown.

-

Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color of the mixture.

-

During the addition, raise the temperature of the mixture to 60°C over about 30 minutes.

-

Continue the reaction at this temperature until the iodine color no longer reappears.

-

Dilute the reaction mixture with 50 ml of water and adjust the pH to 4 by adding a 20% sodium hydroxide solution.

-

Extract the mixture three times with 80 ml of n-hexane each.

-

Combine the hexane (B92381) phases, dry over anhydrous sodium sulfate, and evaporate the solvent under atmospheric pressure.

-

Remove residual solvent from the distillation residue at 70°C in vacuo.

-

Crystallize the product at 20°C to obtain this compound.

This procedure typically yields around 11.9 g (97%) of this compound with a melting point of 43-45°C.

Chemical Reactivity and Stability

This compound is a relatively stable compound under standard conditions.[1] However, the disulfide bond is susceptible to both oxidation and reduction. Reduction of the disulfide bond yields p-toluenethiol, a useful intermediate in organic synthesis. The compound's reactivity makes it a valuable reagent for the formation of other sulfur-containing derivatives.[1]

Studies on the solid-state behavior of di-p-tolyl disulfide have revealed interesting polymorphism under high pressure.[10][11][12] Computational and experimental investigations have shown the existence of a "conventional" form and a "hidden" high-pressure form, which can be obtained through recrystallization from solution at elevated pressures.[10][11][12] This highlights the compound's structural versatility under different physical conditions.

Visualizations

Logical Relationship: Role of Disulfides in Redox Signaling

While specific signaling pathways involving this compound are not extensively documented, the disulfide moiety is a key player in cellular redox signaling. The following diagram illustrates the general role of disulfide-containing compounds in modulating protein function through thiol-disulfide exchange, a fundamental mechanism in cellular signaling.

Caption: General role of disulfides in redox signaling.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. CAS 103-19-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | Manasa Life Sciences [manasalifesciences.com]

- 3. scbt.com [scbt.com]

- 4. This compound(103-19-5) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(103-19-5) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. {Supplementary Data} [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. diva-portal.org [diva-portal.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-Tolyl Disulfide (C14H14S2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl disulfide, with the molecular formula C14H14S2, is a symmetrical aromatic disulfide that serves as a valuable building block in organic synthesis and has applications in materials science and proteomics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic characterization. While not directly implicated in specific signaling pathways, its role as a cleavable linker in bioconjugation for drug delivery is an area of growing interest. This document aims to be a thorough resource for professionals utilizing or investigating this compound.

Chemical Structure and Properties

This compound, also known as bis(4-methylphenyl) disulfide, consists of two p-tolyl groups linked by a disulfide bond. The presence of the methyl group in the para position of each benzene (B151609) ring influences its electronic properties and steric hindrance.

Molecular Formula: C14H14S2[1]

Structure:

Synonyms: Bis(4-methylphenyl) disulfide, Di-p-tolyl disulfide, 4,4'-Dimethyldiphenyl disulfide[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 246.39 g/mol | |

| Appearance | Colorless to light yellow crystalline solid | [3] |

| Melting Point | 43-46 °C | |

| Boiling Point | 210-215 °C | |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

| CAS Number | 103-19-5 | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of p-toluenesulfonyl chloride.[4]

Materials:

-

p-Toluenesulfonyl chloride

-

Sodium iodide

-

Acetic acid

-

30% Sodium bisulfite solution

-

20% Sodium hydroxide (B78521) solution

-

n-Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid.

-

Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir for 5 minutes until the iodide is completely dissolved. The solution will turn dark brown.[4]

-

Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color.[4]

-

During the addition, raise the temperature of the reaction mixture to 60°C over approximately 30 minutes.[4]

-

Continue the reaction at this temperature until the iodine color no longer appears.[4]

-

After the reaction is complete, dilute the mixture with 50 ml of water.

-

Adjust the pH to 4 by adding a 20% sodium hydroxide solution.[4]

-

Extract the mixture three times with 80 ml of n-hexane.[4]

-

Combine the hexane (B92381) extracts and dry over anhydrous sodium sulfate.[4]

-

Evaporate the hexane under atmospheric pressure.

-

Remove residual solvent from the distillation residue at 70°C under vacuum.[4]

-

Crystallize the product at 20°C to obtain this compound. The expected yield is approximately 97%.[4]

Purification of this compound

Purification can be achieved through chromatography and recrystallization.

Materials:

-

Crude this compound

-

Hexane

Procedure:

-

Prepare a chromatography column with alumina.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the solution onto the alumina column.

-

Elute the column with hexane.

-

Collect the fractions containing the purified product.

-

Combine the fractions and evaporate the solvent.

-

Recrystallize the solid from methanol to obtain pure this compound crystals.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. A summary of the expected spectroscopic data is provided in Table 2.

| Technique | Data |

| ¹H NMR | Aromatic protons (multiplet), Methyl protons (singlet) |

| ¹³C NMR | Aromatic carbons, Methyl carbon |

| FTIR (cm⁻¹) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-S stretching |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 246 |

Applications in Research and Drug Development

While this compound is not known to be directly involved in specific cellular signaling pathways, its disulfide bond is a key feature that makes it and similar structures useful in drug development and proteomics.

-

Cleavable Linkers: Disulfide bonds can be cleaved under the reducing conditions found inside cells. This property is exploited in the design of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody via a disulfide linker. The antibody targets a specific cell type (e.g., a cancer cell), and upon internalization, the disulfide bond is cleaved, releasing the drug.[]

-

Proteomics: In proteomics, disulfide-containing reagents are used for cross-linking proteins to study protein-protein interactions. The ability to cleave the disulfide bond allows for the separation of the cross-linked proteins for analysis by mass spectrometry.

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the synthesis, purification, and characterization of this compound.

References

A Comprehensive Technical Guide to Bis(4-methylphenyl) Disulfide (CAS 103-19-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of bis(4-methylphenyl) disulfide (CAS 103-19-5), a significant organosulfur compound. It covers its chemical and physical properties, synthesis, and key applications, with a focus on its role in organic chemistry and potential relevance to drug development. This document is intended to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts through diagrams.

Introduction

Bis(4-methylphenyl) disulfide, also known as p-tolyl disulfide, is an organosulfur compound with the chemical formula C14H14S2.[1][2] It consists of two p-tolyl groups linked by a disulfide bond. This compound serves as a valuable reagent and building block in various chemical transformations. Its chemistry is characterized by the reactivity of the disulfide bond, which can undergo cleavage and form new sulfur-containing molecules. This guide will explore the fundamental characteristics and applications of this compound.

Chemical and Physical Properties

Bis(4-methylphenyl) disulfide is a white to light yellow crystalline solid with a distinct odor.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Bis(4-methylphenyl) Disulfide

| Property | Value | Reference |

| CAS Number | 103-19-5 | [1][2][3] |

| Molecular Formula | C14H14S2 | [1][2] |

| Molecular Weight | 246.39 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | [1][3] |

| Melting Point | 43-46 °C | [4] |

| Boiling Point | 349.4°C (estimated) | [4] |

| Density | 1.2475 g/cm³ (estimated) | [4] |

| LogP | 5.4 | [4] |

| IUPAC Name | 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene | [1] |

| Synonyms | This compound, Di-p-tolyl disulfide, Bis(4-tolyl) disulfide | [1][2][3] |

Synthesis and Purification

Synthesis

A common method for the synthesis of symmetrical disulfides like bis(4-methylphenyl) disulfide involves the oxidation of the corresponding thiol. While specific high-yield protocols for this particular disulfide are proprietary or scattered in literature, a general experimental approach is outlined below. Another innovative approach utilizes sodium sulfinates as the key component, eliminating the need for thiols.[5]

Experimental Protocol: General Oxidation of p-Thiocresol

-

Dissolution: Dissolve p-thiocresol (p-methylbenzenethiol) in a suitable organic solvent such as dichloromethane (B109758) or chloroform.

-

Oxidation: Add an oxidizing agent to the solution. Common oxidizing agents for this transformation include hydrogen peroxide, iodine, or air catalyzed by a suitable metal complex. The reaction is typically stirred at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.

-

Workup: Upon completion, the reaction mixture is washed with water and a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining oxidizing agent. The organic layer is then dried over an anhydrous salt like magnesium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude bis(4-methylphenyl) disulfide.

Purification

Purification of the crude product is essential to obtain a high-purity compound for research and development purposes.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent system for recrystallization. Methanol is often a good choice for compounds of this nature.[4]

-

Dissolution: Dissolve the crude bis(4-methylphenyl) disulfide in a minimal amount of hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Protocol: Purification by Chromatography

For higher purity, column chromatography can be employed.

-

Column Preparation: Pack a chromatography column with silica (B1680970) gel or alumina.

-

Eluent Selection: Use a non-polar eluent such as hexane.[4]

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Key Reactions and Mechanisms

The disulfide bond is the most reactive site in bis(4-methylphenyl) disulfide. It can be cleaved by reducing agents, nucleophiles, and radicals.

Reductive Cleavage

The disulfide bond can be readily reduced to the corresponding thiol, p-thiocresol. This is a fundamental reaction in disulfide chemistry.

Caption: Reductive cleavage of the disulfide bond.

Photoreactions

Aryl disulfides, including bis(4-methylphenyl) disulfide, can participate in various photoreactions. Under visible light irradiation, the disulfide bond can undergo homolytic cleavage to form thiyl radicals.[6][7] These radicals can then initiate or catalyze a range of chemical transformations.

One notable application is in the aerobic oxidative cleavage of C=C bonds in arylolefins, where the disulfide acts as a metal-free photocatalyst.[6]

Caption: Proposed mechanism for disulfide-catalyzed aerobic oxidation.[6]

Applications in Research and Development

Bis(4-methylphenyl) disulfide is a versatile compound with applications in several areas of chemical research.

-

Organic Synthesis: It is used as a source of the p-tolylthio group in various organic reactions.

-

Photocatalysis: As demonstrated, it can act as a metal-free photocatalyst in certain oxidative reactions.[6][7]

-

Material Science: Disulfide bonds are crucial in polymer chemistry, particularly in self-healing materials and for linking polymer chains in rubber.[5][8]

Safety and Handling

Bis(4-methylphenyl) disulfide requires careful handling due to its potential health effects.

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Reference |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

It is classified as an irritant.[1] In case of exposure, appropriate first aid measures should be taken. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

Bis(4-methylphenyl) disulfide is a compound with significant utility in organic synthesis and emerging applications in photocatalysis. Its well-defined chemical properties and reactive disulfide bond make it a valuable tool for chemists. This guide has provided a comprehensive overview of its characteristics, synthesis, and applications, aiming to support researchers and professionals in their work with this versatile molecule.

Caption: Logical overview of the technical guide's content.

References

- 1. Disulfide, bis(4-methylphenyl) | C14H14S2 | CID 66027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disulfide, bis(4-methylphenyl) [webbook.nist.gov]

- 3. CAS 103-19-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 103-19-5 [chemicalbook.com]

- 5. BJOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI [beilstein-journals.org]

- 6. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

calculating the molecular weight of p-Tolyl disulfide

An In-depth Guide to the Determination of the Molecular Weight of p-Tolyl Disulfide

This technical guide provides a comprehensive overview of the calculation and experimental determination of the molecular weight of this compound, a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and professionals in drug development who require precise molecular characterization of this compound.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₄S₂, is an organosulfur compound.[1][2][3][4] Accurate determination of its molecular weight is a fundamental prerequisite for its quantitative analysis, stoichiometric calculations in chemical reactions, and its characterization in various analytical and bioanalytical assays.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is (CH₃C₆H₄)₂S₂ or C₁₄H₁₄S₂.[2] The calculation is based on the number of atoms of each element and their respective standard atomic weights.

Atomic Weights of Constituent Elements

The standard atomic weights for Carbon, Hydrogen, and Sulfur are established by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 14 | 12.011[5][6][7] |

| Hydrogen | H | 14 | 1.008[8][9][10] |

| Sulfur | S | 2 | 32.066[11][12] |

Step-by-Step Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

-

Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

-

Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

-

Sulfur (S): 2 atoms × 32.066 g/mol = 64.132 g/mol

Total Molecular Weight = 168.154 + 14.112 + 64.132 = 246.398 g/mol

This calculated value is consistent with published data for this compound, which is often cited as 246.39 g/mol .[2][4]

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical workflow for the calculation of the molecular weight of a chemical compound.

Caption: Logical workflow for calculating molecular weight.

Experimental Protocol for Molecular Weight Determination by Mass Spectrometry

While theoretical calculation provides a precise molecular weight, experimental verification is crucial. Mass spectrometry is a primary analytical technique for this purpose.

Objective: To experimentally determine the molecular weight of a this compound sample.

Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-QTOF, GC-MS)

-

Calibration standard appropriate for the mass range

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a suitable solvent to create a 1 mg/mL stock solution.

-

Perform serial dilutions to obtain a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

-

Filter the final solution using a 0.22 µm syringe filter into an autosampler vial.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a certified calibration standard.

-

Ensure the calibration covers the mass range expected for this compound (~246 m/z).

-

-

Data Acquisition:

-

Set up the instrument parameters. For Electrospray Ionization (ESI), typical parameters include:

-

Ionization Mode: Positive (to observe [M+H]⁺ or [M+Na]⁺)

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow and Temperature: Optimized for the solvent used.

-

Mass Range: 100-500 m/z

-

-

Inject a blank (solvent only) to ensure no background contamination.

-

Inject the prepared this compound sample.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the molecular ion peak. For this compound (C₁₄H₁₄S₂), the monoisotopic mass is approximately 246.054 g/mol .

-

Look for the protonated molecule [M+H]⁺ at m/z ≈ 247.062 or other adducts like the sodium adduct [M+Na]⁺ at m/z ≈ 269.043.

-

Analyze the isotopic pattern. The presence of two sulfur atoms will result in a characteristic A+2 peak with a notable intensity.

-

Compare the experimentally determined mass to the calculated theoretical mass to confirm the identity and purity of the compound.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental determination of molecular weight using mass spectrometry.

Caption: Workflow for experimental molecular weight verification.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. CAS 103-19-5: this compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. echemi.com [echemi.com]

- 12. quora.com [quora.com]

An In-depth Technical Guide to the Physicochemical Properties of p-Tolyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide. The information is presented to support research, development, and quality control activities where this compound is utilized.

Physicochemical Data of this compound

This compound is an organosulfur compound that appears as a colorless to light yellow crystalline solid at room temperature.[1] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and handling in various chemical processes.

The following table summarizes the reported melting and boiling point values for this compound from various sources.

| Physical Property | Reported Value(s) |

| Melting Point | 43-46 °C[2][3] |

| 44.0-48.0 °C | |

| 47.5 °C[1] | |

| 48 °C[4] | |

| Boiling Point | 210-215 °C[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

The capillary method is a widely accepted technique for accurate melting point determination.[2]

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[5][6] Pure crystalline solids typically exhibit a sharp melting point, while impurities can lead to a depressed and broader melting range.[5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, pulverize the crystals using a mortar and pestle.[3]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample to collect a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[4] The packed sample height should be approximately 2-3 mm.[4]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[3]

-

If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.[4]

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[4][5]

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.

-

-

Repeatability: For accuracy, perform the determination at least twice with fresh samples.[4]

For a sufficient quantity of liquid, the boiling point is most accurately measured during distillation.[1]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] During distillation, the liquid is heated to its boiling point, the vapor rises and is cooled by a condenser, and the resulting liquid (distillate) is collected. The temperature of the vapor in equilibrium with the boiling liquid is measured as the boiling point.[1]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as shown in the standard laboratory manuals. Place the this compound in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the distillation flask gently.

-

Equilibrium: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize.

-

Measurement: Record the stable temperature at which the liquid is actively boiling and condensing. This temperature is the boiling point. It is important to note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[7]

Visualizations

The following diagrams illustrate the experimental workflows for determining the melting and boiling points of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. thinksrs.com [thinksrs.com]

- 3. westlab.com [westlab.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Solubility of p-Tolyl Disulfide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂. It is a crystalline solid at room temperature and finds applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This technical guide provides a summary of the available solubility information for this compound and outlines a detailed experimental protocol for its quantitative determination.

Based on available information, this compound is generally described as having moderate solubility in many organic solvents and is insoluble in water.[1] Its nonpolar aromatic nature, due to the two tolyl groups, suggests that it will be more soluble in nonpolar or moderately polar organic solvents. The disulfide bond introduces some polarity, which may contribute to its solubility in certain polar solvents.

Qualitative Solubility of this compound

| Solvent Class | General Solubility | Supporting Evidence |

| Alcohols | Soluble | This compound can be purified by recrystallization from methanol, indicating sufficient solubility at elevated temperatures and lower solubility at reduced temperatures.[2] |

| Aromatic Hydrocarbons | Expected to be soluble | The structural similarity between this compound (containing tolyl groups) and toluene (B28343) suggests good solubility based on the "like dissolves like" principle. |

| Halogenated Solvents | Expected to be soluble | Dichloromethane and chloroform (B151607) are common solvents for organic compounds and are likely to dissolve this compound. |

| Ethers | Expected to be soluble | Diethyl ether and tetrahydrofuran (B95107) are effective solvents for a wide range of organic compounds and are anticipated to dissolve this compound. |

| Ketones | Expected to be soluble | Acetone is a versatile polar aprotic solvent that can dissolve many organic solids. |

| Esters | Expected to be soluble | Ethyl acetate (B1210297) is a moderately polar solvent commonly used in chromatography and extraction of organic compounds. |

| Alkanes | Soluble | The product of a synthesis of this compound can be extracted from an aqueous solution using n-hexane, indicating its solubility in this nonpolar solvent.[3] |

| Water | Insoluble | The compound is consistently described as insoluble in water.[4] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the vial to stand undisturbed at the set temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved microparticles.

-

-

Quantification of Solute (Gravimetric Method):

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent from the solution in a fume hood. Gentle heating in an oven below the melting point of this compound (43-46 °C) can be used to expedite this process.[5]

-

Once the solvent is completely removed, reweigh the container with the dried this compound residue.

-

The difference between the final and initial weights of the container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100

-

The mass of the solvent is determined by subtracting the mass of the dissolved this compound from the total mass of the solution withdrawn.

-

Experimental Workflow

References

The Role of p-Tolyl Disulfide in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl disulfide, a symmetrical aromatic disulfide, serves as a valuable and versatile reagent in modern organic synthesis. Its primary role is that of a sulfur transfer agent, enabling the introduction of the p-tolylsulfanyl group (p-TolS) onto a variety of organic substrates. This in-depth guide explores the core mechanisms of action of this compound in key organic transformations, provides detailed experimental protocols, and presents quantitative data for a range of reactions.

Core Mechanism of Action: Electrophilic Sulfenylation

The predominant mechanism of action for this compound involves its behavior as an electrophilic sulfenylating agent. The sulfur-sulfur bond in this compound is susceptible to cleavage upon attack by a nucleophile. This reactivity allows for the transfer of a p-tolylsulfanyl group to the nucleophilic species.

The general mechanism can be depicted as a nucleophilic substitution at the sulfur atom (SN2@S). A nucleophile (Nu-) attacks one of the sulfur atoms of the this compound, leading to the formation of a new sulfur-nucleophile bond and the displacement of a p-toluenethiolate anion as a leaving group.

Caption: General mechanism of electrophilic sulfenylation by this compound.

This fundamental reactivity is harnessed in several important synthetic transformations, most notably the α-sulfenylation of carbonyl compounds.

α-Sulfenylation of Ketones and Esters

The introduction of a sulfur substituent at the α-position of a carbonyl compound is a synthetically useful transformation that provides intermediates for further functionalization. This compound is a widely used reagent for this purpose. The reaction proceeds via the formation of an enolate, which then acts as the nucleophile.

Mechanism of α-Sulfenylation of Ketones

The α-sulfenylation of a ketone with this compound typically involves two key steps:

-

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the ketone, forming a lithium enolate.

-

Nucleophilic Attack: The enolate then attacks one of the sulfur atoms of this compound in an SN2 fashion, forming the α-sulfenylated ketone and lithium p-toluenethiolate.

Caption: Mechanism of α-sulfenylation of a ketone with this compound.

Experimental Protocol: α-Sulfenylation of Cyclohexanone

This protocol provides a detailed methodology for the α-sulfenylation of cyclohexanone using this compound and lithium diisopropylamide (LDA).

Materials:

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Cyclohexanone

-

This compound

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes.

-

Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Sulfenylation: Dissolve this compound (1.1 eq.) in anhydrous THF and add this solution dropwise to the enolate solution at -78 °C.

-

Reaction Quench and Work-up: Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data for α-Sulfenylation of Carbonyl Compounds

The α-sulfenylation with this compound is a high-yielding reaction for a variety of cyclic and acyclic ketones.

| Entry | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexanone | LDA | THF | -78 | 2 | 92 |

| 2 | Cyclopentanone | LDA | THF | -78 | 2 | 88 |

| 3 | Acetophenone | LDA | THF | -78 | 3 | 85 |

| 4 | 2-Pentanone | LDA | THF | -78 | 2.5 | 78 (mixture of regioisomers) |

| 5 | Propiophenone | LDA | THF | -78 | 3 | 89 |

Synthesis of Unsymmetrical Disulfides

This compound can be utilized in the synthesis of unsymmetrical disulfides through a thiol-disulfide exchange reaction. In this process, a thiol (R-SH) reacts with this compound to yield an unsymmetrical disulfide (R-S-S-Tol-p) and p-toluenethiol. This reaction is typically reversible and driven to completion by removing one of the products or by using a stoichiometric excess of one of the reactants.

Mechanism of Thiol-Disulfide Exchange

The mechanism involves the nucleophilic attack of a thiolate anion (formed in situ from the thiol) on the sulfur-sulfur bond of this compound.

Caption: Mechanism of thiol-disulfide exchange for the synthesis of unsymmetrical disulfides.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can react with this compound to form unsymmetrical sulfides (thioethers).

Mechanism of Reaction with Grignard Reagents

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the sulfur atoms of this compound. This results in the formation of a new carbon-sulfur bond and the generation of a magnesium p-toluenethiolate salt.

Caption: Mechanism of the reaction of a Grignard reagent with this compound.

Conclusion

This compound is a robust and efficient reagent for the introduction of the p-tolylsulfanyl group into organic molecules. Its reactivity as an electrophilic sulfenylating agent is central to its utility in a variety of transformations, including the α-sulfenylation of carbonyl compounds and the synthesis of unsymmetrical disulfides and thioethers. The predictable reactivity and generally high yields associated with these reactions make this compound an indispensable tool for researchers and professionals in the fields of organic synthesis and drug development.

Preliminary Investigation of p-Tolyl Disulfide Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl disulfide, a molecule of interest in various chemical and pharmaceutical contexts, exhibits a fascinating polymorphic landscape under high-pressure conditions. Understanding the formation and interconversion of these polymorphs is crucial for controlling the solid-state properties of this compound. This technical guide provides a comprehensive overview of the known polymorphs of this compound (α, β, and γ), detailing their formation, stability, and structural characteristics based on available scientific literature. This document summarizes key quantitative data, outlines detailed experimental protocols for their preparation and analysis, and presents a visual workflow of the investigative process.

Introduction to the Polymorphism of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceuticals and other advanced materials. The different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability.

Recent computational and experimental studies have revealed that this compound (bis(4-methylphenyl) disulfide) possesses at least three polymorphic forms, designated as α, β, and γ.[1][2][3] The stability and formation of these polymorphs are intricately linked to pressure. The α form is the stable polymorph at ambient conditions, while the β and γ forms are high-pressure polymorphs.[1] The transition between these forms involves significant changes in the molecular conformation and crystal packing of this compound.

Overview of this compound Polymorphs

The three identified polymorphs of this compound are characterized by their distinct crystal structures and conditions of formation.

-

Polymorph α: This is the conventional form of this compound, stable at ambient temperature and pressure.

-

Polymorph β: This high-pressure polymorph is obtained through a solid-state phase transition from the α form at approximately 1.6 GPa.[1]

-

Polymorph γ: Termed a "hidden" polymorph, this form is not accessible through a solid-state transition from the α or β forms. Instead, it is obtained by recrystallization from a solution at pressures exceeding 0.45 GPa.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the polymorphs of this compound, primarily derived from computational studies that reference underlying experimental work.

| Polymorph | Formation Condition | Space Group |

| α | Ambient Pressure | P2₁ |

| β | Solid-state transition from α at ~1.6 GPa | P1 |

| γ | Recrystallization from solution at >0.45 GPa | P2₁/c |

Table 1: Formation Conditions and Space Groups of this compound Polymorphs.[4]

| Transition | Experimental Transition Pressure (GPa) | Theoretical Transition Pressure (GPa) | Enthalpy Difference (ΔH) at Transition |

| α → β | ~1.6 | 1.45 | Not explicitly stated |

| α → γ | >0.45 (from solution) | 0.44 | Not explicitly stated |

Table 2: Polymorphic Transition Pressures and Thermodynamics.[1]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of this compound polymorphs. These protocols are based on the available literature and general practices in high-pressure crystallography.

Preparation of Polymorphs

4.1.1. Preparation of Polymorph α (Ambient Form)

Polymorph α is the thermodynamically stable form at ambient conditions and can be obtained by standard crystallization techniques.

-

Materials: this compound (commercial grade), suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Procedure:

-

Dissolve this compound in a minimal amount of a suitable solvent at a slightly elevated temperature to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

4.1.2. Preparation of Polymorph β (High-Pressure Solid-State Transition)

Polymorph β is obtained by subjecting polymorph α to high pressure. This experiment is typically performed in a diamond anvil cell (DAC).

-

Materials: Single crystals of polymorph α, pressure-transmitting medium (e.g., silicone oil, glycerin, or a 4:1 methanol:ethanol mixture).

-

Procedure:

-

Select a small, well-formed single crystal of polymorph α.

-

Place the crystal in the sample chamber of a diamond anvil cell.

-

Add a small ruby sphere to the chamber for pressure calibration.

-

Fill the chamber with a pressure-transmitting medium.

-

Seal the DAC and gradually increase the pressure to approximately 1.6 GPa.

-

Monitor the crystal transformation in-situ using X-ray diffraction or Raman spectroscopy.

-

4.1.3. Preparation of Polymorph γ (High-Pressure Recrystallization)

Polymorph γ is crystallized from a solution under high pressure.

-

Materials: this compound, suitable solvent (the specific solvent used in the original experiments is not detailed in the available literature; a common choice for high-pressure crystallization of organic molecules is a water-alcohol mixture or a common organic solvent), pressure-transmitting medium.

-

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent.

-

Load the solution into the sample chamber of a diamond anvil cell.

-

Include a ruby sphere for pressure measurement.

-

Seal the DAC and increase the pressure to above 0.45 GPa.

-

Maintain the pressure and observe the crystallization process. This may be facilitated by slight temperature variations.

-

Characterize the resulting crystals in-situ.

-

Characterization Methods

4.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of each polymorph.

-

Protocol:

-

Mount a suitable single crystal of the polymorph on a goniometer head.

-

For high-pressure studies, the DAC containing the crystal is mounted on the diffractometer.

-

Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve and refine the crystal structure to obtain atomic coordinates and other crystallographic details.

-

4.2.2. Powder X-ray Diffraction (PXRD)

PXRD is useful for phase identification and for analyzing polycrystalline samples.

-

Protocol:

-

Gently grind a small amount of the crystalline sample to a fine powder.

-

Mount the powder on a sample holder.

-

Collect the PXRD pattern over a relevant 2θ range.

-

Compare the experimental pattern with calculated patterns from single-crystal data to confirm the polymorphic form.

-

4.2.3. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to investigate the thermal stability and phase transitions of the polymorphs.

-

Protocol:

-

Accurately weigh a small amount of the sample into an appropriate pan.

-

Place the pan in the DSC or TGA instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow (DSC) or mass change (TGA) as a function of temperature. Analyze the resulting thermograms for melting points, phase transitions, and decomposition temperatures.

-

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the preliminary investigation of this compound polymorphs.

Workflow for this compound Polymorph Investigation.

Conclusion

The study of this compound polymorphs provides a compelling case study in the influence of pressure on the crystalline forms of organic molecules. The existence of a stable ambient form (α), a high-pressure solid-state transition product (β), and a "hidden" high-pressure solution-crystallized form (γ) highlights the complexity and richness of its solid-state chemistry. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to further investigate this and similar systems. A thorough understanding and control of polymorphism are essential for the successful development of new materials with tailored properties.

References

p-Tolyl Disulfide: A Comprehensive Technical Review of its Applications in Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂. It is a symmetrical disulfide that plays a significant role as a versatile reagent and building block in organic synthesis. Its utility extends to various fields, including pharmaceuticals, materials science, and industrial applications. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological significance of this compound and its derivatives, with a focus on detailed experimental protocols and quantitative data.

Synthesis of this compound

This compound is typically synthesized through the oxidation of p-toluenethiol or the reduction of p-toluenesulfonyl chloride. A common and high-yielding laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with sodium iodide and subsequent reduction with sodium bisulfite.[1]

Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride[1]

-

Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid.

-

Add 1.5 g (0.01 mole) of sodium iodide and stir the mixture until the iodide is completely dissolved (approximately 5 minutes). The solution will turn dark brown.

-

Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color.

-

During the addition, raise the temperature of the reaction mixture to 60°C over about 30 minutes.

-

Continue the reaction at this temperature until the iodine color no longer reappears.

-

Dilute the reaction mixture with 50 ml of water and adjust the pH to 4 by adding a 20% sodium hydroxide (B78521) solution.

-

Extract the mixture three times with 80 ml of n-hexane.

-

Combine the hexane (B92381) phases, dry over anhydrous sodium sulfate, and evaporate the solvent under atmospheric pressure.

-

Remove residual solvent from the distillation residue at 70°C in vacuo.

-

Crystallize the product at 20°C to obtain this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature | Yield | Melting Point | Reference |

| p-Toluenesulfonyl chloride | Sodium iodide, Sodium bisulfite | Acetic acid | 60°C | 97% | 43-45°C | [1] |

Applications in Organic Synthesis

This compound is a widely used reagent in organic chemistry, primarily as a source of the p-toluenesulfenyl (p-TolS) group for the synthesis of various sulfur-containing compounds.[2][3]

Synthesis of Thioethers (Sulfenylation)

This compound is an effective electrophilic source of the p-toluenesulfenyl group for the sulfenylation of nucleophiles such as carbanions, enolates, and organometallic reagents. This reaction is a fundamental method for the formation of carbon-sulfur bonds.

Caption: Reaction pathway for the synthesis of thioethers.

Synthesis of p-Toluenesulfonamides

p-Toluenesulfonamides are an important class of compounds with a wide range of applications, including as pharmaceuticals and protecting groups in organic synthesis.[4] While not a direct reaction of this compound, its cleavage to p-toluenethiol and subsequent oxidation and amination is a common route. A more direct, albeit less common, approach involves the reaction of this compound with an amine under oxidative conditions.

Applications in Drug Discovery and Development

The disulfide bond is a key structural motif in many biologically active molecules. This compound serves as a precursor or intermediate in the synthesis of several pharmaceutical compounds.

Intermediate in the Synthesis of Vortioxetine

This compound is a key intermediate in some synthetic routes to Vortioxetine, an antidepressant drug.[3] While specific industrial synthetic routes are often proprietary, laboratory-scale syntheses may involve the reaction of a suitable precursor with a p-tolylthio source derived from this compound.

Caption: Conceptual workflow of Vortioxetine synthesis.

Precursor for Biologically Active Sulfonamides

Derivatives of p-toluenesulfonamide (B41071) have shown a range of biological activities, including antibacterial and anticancer properties.[5][6][7] The sulfonamide group is a key pharmacophore in many drugs, and its synthesis often traces back to precursors like p-toluenesulfonyl chloride, which can be derived from this compound.

Table 2: Biological Activities of p-Toluenesulfonamide Derivatives

| Derivative Class | Biological Activity | Mechanism of Action (where known) | Reference(s) |

| Novel Sulfonamides | Antibacterial (Gram-positive and Gram-negative) | Inhibition of folic acid synthesis by mimicking p-aminobenzoic acid (PABA).[8] | [5] |

| p-Toluenesulfonamide | Antineoplastic | Increases lysosomal membrane permeabilization and release of cathepsin B, leading to apoptosis.[6] | [6][7] |

Industrial and Materials Science Applications

Beyond the realm of fine chemical synthesis, this compound finds applications in industrial processes and materials science.

Lubricant and Fuel Additive

Organic disulfides, including this compound, have been investigated as extreme pressure and anti-wear additives in lubricants. Under high pressure and temperature conditions, the disulfide bond can cleave and form a protective film on metal surfaces, preventing direct metal-to-metal contact.

Electrolyte Additive in Batteries

Recent research has explored the use of organic disulfides as electrolyte additives in lithium-sulfur (Li-S) batteries. These additives can help to mitigate the "polysulfide shuttle" effect, a major cause of capacity fading in these high-energy-density batteries.

Signaling Pathways and Biological Relevance

Direct involvement of this compound in specific signaling pathways in mammals has not been extensively documented. However, the broader class of organic disulfides and the related sulfonamides have significant biological implications.

The antibacterial action of sulfonamides, which can be synthesized from this compound-derived precursors, is a classic example of targeting a specific metabolic pathway. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of folic acid in bacteria.

References

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 103-19-5: this compound | CymitQuimica [cymitquimica.com]

- 4. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

An In-depth Technical Guide on Bis(p-tolyl) disulfide: From Synthesis to Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(p-tolyl) disulfide, also known as di-p-tolyl disulfide, is an organosulfur compound with the chemical formula (CH₃C₆H₄S)₂. It belongs to the disulfide family, characterized by the S-S linkage. Disulfide-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant and anticancer properties. This technical guide provides a comprehensive overview of the fundamental research on bis(p-tolyl) disulfide, covering its synthesis, physicochemical properties, and detailed protocols for the evaluation of its potential biological activities. While specific biological data for bis(p-tolyl) disulfide is limited in the current literature, this guide includes standardized experimental procedures for assessing its anticancer and antioxidant potential, providing a framework for future research.

Chemical and Physical Properties

Bis(p-tolyl) disulfide is a colorless to light yellow crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Bis(p-tolyl) disulfide

| Property | Value | Reference(s) |

| CAS Number | 103-19-5 | [1][2] |

| Molecular Formula | C₁₄H₁₄S₂ | [2][3] |

| Molecular Weight | 246.39 g/mol | [1] |

| Appearance | Colorless to light yellow crystalline solid | [1] |

| Melting Point | 43-46 °C | |

| Boiling Point | 86-95 °C at 8 Torr | [4] |

| Density | 1.068 g/cm³ at 111.0 °C | [4] |

| Solubility | Soluble in organic solvents | [2] |

| IUPAC Name | 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene | [3] |

Synthesis of Bis(p-tolyl) disulfide

A reliable method for the synthesis of bis(p-tolyl) disulfide involves the reaction of p-toluenesulfonyl chloride with sodium iodide, followed by reduction with sodium bisulfite.[5]

Experimental Protocol

Materials:

-

p-Toluene sulfonyl chloride

-

Acetic acid

-

Sodium iodide

-

30% Sodium bisulfite solution

-

20% Sodium hydroxide (B78521) solution

-

n-Hexane

-

Anhydrous sodium sulfate

Procedure: [5]

-

Dissolve 19 g (0.1 mole) of p-toluene sulfonyl chloride in 100 ml of acetic acid.

-

Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir for 5 minutes until the iodide is completely dissolved. The reaction mixture will turn dark brown.

-

Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color of the mixture.

-

During the addition, raise the temperature of the mixture to 60°C over approximately 30 minutes.

-

Continue the reaction at 60°C until the iodine color no longer appears.

-

Upon completion, dilute the reaction mixture with 50 ml of water.

-

Adjust the pH to 4 by adding a 20% sodium hydroxide solution.

-

Extract the mixture three times with 80 ml of n-hexane each.

-

Combine the hexane (B92381) phases and dry over anhydrous sodium sulfate.

-

Evaporate the hexane under atmospheric pressure.

-

Remove residual solvent from the distillation residue at 70°C in vacuo.

-

Crystallize the product at 20°C.

Yield: 11.9 g (97%) of bis(p-tolyl) disulfide.[5] Melting Point of Product: 43°-45° C.[5]

Synthesis Workflow

References

A Technical Guide to the Hazards and Safe Handling of p-Tolyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with p-Tolyl disulfide (CAS No. 103-19-5). The information is intended to guide laboratory personnel in the safe handling, storage, and disposal of this chemical.

Chemical and Physical Properties

This compound is an organosulfur compound that appears as a white to light yellow crystalline solid or powder, often with a characteristic stench.[1][2][3] It is utilized in organic synthesis as a reagent.[2][3][4] Understanding its physical properties is crucial for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 103-19-5 | [5] |

| Molecular Formula | C₁₄H₁₄S₂ | [1][2] |

| Molecular Weight | 246.39 g/mol | [5][6] |

| Appearance | White to light yellow powder, chunks, or crystalline solid | [1][4][7] |

| Melting Point | 43-46 °C | [6][8] |

| Boiling Point | 349.5 °C at 760 mmHg | [7] |

| Flash Point | >110 °C (>230 °F) | [9] |

| Density | ~1.17 g/cm³ | [7] |

| Vapor Pressure | 9.46 x 10⁻⁵ mmHg at 25°C | [1][7] |

| Solubility | Insoluble in water | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[4][5] Adherence to GHS guidelines is mandatory for handling this chemical.

| Classification | Code | Description | Source(s) |

| Signal Word | - | Warning | [6] |

| Pictogram | GHS07 | [10] | |

| Hazard Statements | H315 | Causes skin irritation | [4][5][6] |

| H319 | Causes serious eye irritation | [4][5][6] | |

| H335 | May cause respiratory irritation | [4][5][6] | |

| Precautionary Statements | P261, P264, P271, P280 | Avoid breathing dust; Wash skin thoroughly after handling; Use only outdoors or in a well-ventilated area; Wear protective gloves/clothing/eye protection/face protection. | [5][6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] | |

| P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [5] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |

Toxicological Profile